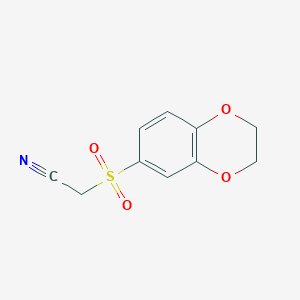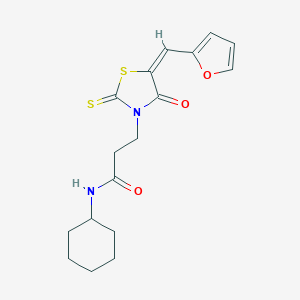
(E)-N-cyclohexyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticancer Applications
(E)-N-cyclohexyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide, belonging to the thiazolidinone class, has been studied primarily for its anticancer properties. Thiazolidinone derivatives are known for their anticancer activity, as they can induce apoptosis and inhibit proliferation in various cancer cell lines. For example, thiazolidinone compounds with a furan moiety have shown moderate to strong antiproliferative activity in human leukemia cell lines, impacting cell viability in a stage-dependent and dose-dependent manner. Specific derivatives like 5e and 5f demonstrated potent anticancer activity on tested cell lines, with electron-donating groups on the thiazolidinone moiety playing a crucial role in their anticancer properties (Chandrappa et al., 2009). Another study highlighted that thioxothiazolidin-4-one derivatives could inhibit tumor growth and angiogenesis in a mouse tumor model, suggesting their potential in anticancer therapy (Chandrappa et al., 2010).
Antimicrobial Applications
In addition to their anticancer potential, thiazolidinone derivatives have been evaluated for their antimicrobial properties. Derivatives of thiazolidinone have been tested against a variety of bacterial and fungal species, showing some compounds to be comparable with standard drugs (Patel & Shaikh, 2010). The antimicrobial activity of newly synthesized N-[5-(4-R-benzyl)thiazol-2-yl]-2-[5-(4-R1-benzylidene)-4-oxo-2-thioxotiazolidin-3-yl]acet- and propionamides was also investigated, with some compounds showing high activity against S. aureus (Frolov et al., 2017).
Anti-inflammatory and Antioxidant Applications
Thiazolidinone derivatives also show promise in anti-inflammatory and antioxidant therapies. Novel thiazolidinone derivatives were designed to affect the inflammatory/oxidative process, with some derivatives showing appreciable anti-inflammatory and potential wound healing effects. One specific derivative was able to inhibit MMP-9 at nanomolar levels, indicating its potential in tissue damage treatment (Incerti et al., 2018). Another study synthesized 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives with various moieties, showing that some compounds had antioxidant activity higher than ascorbic acid and exhibited cytotoxic activity against certain cancer cell lines (Tumosienė et al., 2020).
Future Directions
Furan derivatives are gaining attention in the field of green chemistry due to their potential as bio-based materials . They can be synthesized from biomass, offering a sustainable alternative to traditional petroleum-based materials . Future research may focus on developing more efficient synthesis methods and exploring new applications for these compounds .
properties
IUPAC Name |
N-cyclohexyl-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-15(18-12-5-2-1-3-6-12)8-9-19-16(21)14(24-17(19)23)11-13-7-4-10-22-13/h4,7,10-12H,1-3,5-6,8-9H2,(H,18,20)/b14-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLDHSVOQLGGQA-SDNWHVSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-cyclohexyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

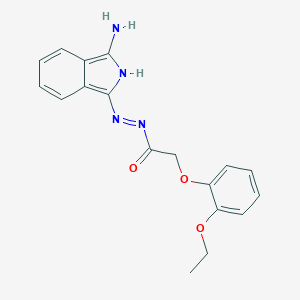
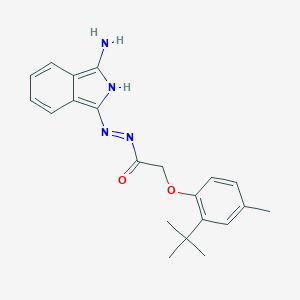
![3-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B363384.png)
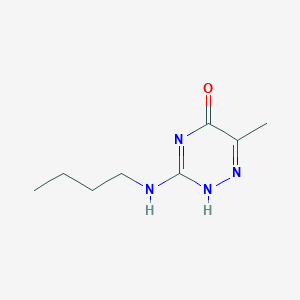
![5-butyl-4-{[4-(diethylamino)benzylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B363386.png)
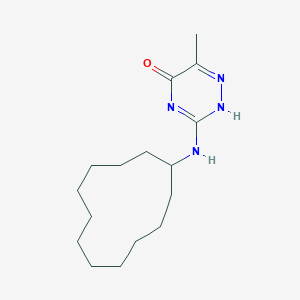
![[(6-Methylthieno[2,3-d]pyrimidin-4-yl)thio]acetic acid](/img/structure/B363395.png)
![N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B363404.png)
![N-[4-(acetylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B363407.png)
![2-[(4-Methoxyphenyl)methyl]-7-methyl-1'-propylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione](/img/structure/B363408.png)
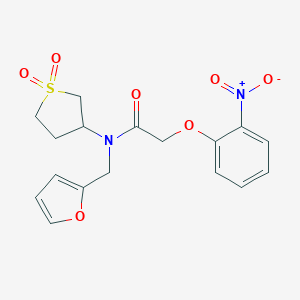
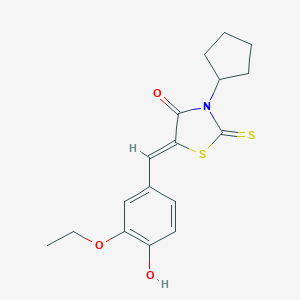
![Methyl 2-amino-4-[4-[2-(diethylamino)-2-oxoethoxy]phenyl]-5-methylthiophene-3-carboxylate](/img/structure/B363448.png)
